![molecular formula C23H26FN3O5S B2514933 N-(4-Fluorbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamid CAS No. 898453-37-7](/img/structure/B2514933.png)

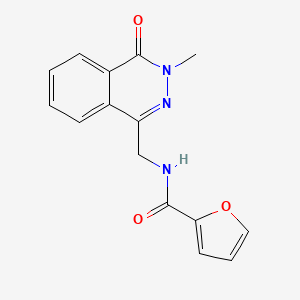

N-(4-Fluorbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

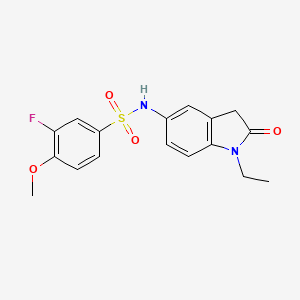

The compound "N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide" appears to be a novel synthetic molecule that may have been designed to interact with biological systems, potentially influencing neural activity or serving as a probe for biochemical assays. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their applications, which can be used to infer possible characteristics and uses for the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. The papers provided discuss related compounds, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, which are synthesized and tested for their biological activity . These derivatives share a part of the core structure with the compound of interest, suggesting that similar synthetic strategies could be employed. The synthesis likely involves the formation of the spirocyclic ring system followed by the introduction of the tosyl group and the fluorobenzyl moiety.

Molecular Structure Analysis

The molecular structure of the compound includes several key features: a fluorobenzyl group, which could influence the molecule's lipophilicity and its ability to cross biological membranes; a tosyl group, which is often used as a protecting group in organic synthesis or to modify the reactivity of amines; and a 1-oxa-4,8-diazaspiro[4.5]decan ring system, which could confer rigidity to the molecule and affect its interaction with biological targets .

Chemical Reactions Analysis

The functional groups present in the compound suggest that it could participate in various chemical reactions. The amide bond is typically stable under physiological conditions but could be hydrolyzed under more extreme conditions. The tosyl group could be displaced in nucleophilic substitution reactions, potentially allowing for further derivatization of the molecule. The fluorine atom on the benzyl group could influence the electronic properties of the molecule and its reactivity in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorobenzyl and tosyl groups suggests that the compound would be relatively non-polar and could have a moderate to high lipophilicity, affecting its solubility in aqueous and organic solvents. The spirocyclic ring system could confer a degree of three-dimensional structure that might be important for the molecule's interaction with specific biological targets. The compound's stability, melting point, and boiling point would be determined by the strength of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Wissenschaftliche Forschungsanwendungen

Anti-Ulkus-Aktivität

Die Verbindung wurde bei der Entwicklung und Synthese neuer Anti-Ulkus-Mittel eingesetzt . Es wurde eine Reihe von Verbindungen auf Basis von 1-Thia-4,8-diazaspiro[4.5]decan-3-on synthetisiert und ihre Aktivität als neue Anti-Ulkus-Mittel in vivo untersucht . Die Ergebnisse zeigten, dass diese Verbindungen eine mit der von Omeprazol vergleichbare Anti-Ulkus-Aktivität besitzen .

Tumorhypoxie-Bildgebung

Die Verbindung wurde bei der Synthese eines neuartigen 18F-markierten Radiotracers für die Hypoxie-PET-Bildgebung verwendet . Gewebs-Hypoxie ist ein pathologischer Zustand, der durch eine Verringerung der Sauerstoffversorgung gekennzeichnet ist und häufig in vielen soliden Tumoren beobachtet wird . Der Radiotracer N-(4-[18F]Fluorbenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamid ([18F]FBNA) wurde durch Acylierungschemie mit leicht zugänglichem 4-[18F]Fluorbenzylamin synthetisiert . Dieser Radiotracer reicherte sich unter hypoxischen Bedingungen in den Magenkrebszelllinien AGS und MKN45 an .

Zytotoxische Mittel

Die Verbindung wurde als zytotoxisches Mittel bei der Entwicklung eines neuartigen 18F-markierten Radiotracers verwendet . Dieser Radiotracer basiert auf dem zytotoxischen Mittel Benznidazol .

Arzneimittelentwicklung und -synthese

Die Verbindung wurde bei der Entwicklung und Synthese neuer Medikamente verwendet . So wurde sie beispielsweise bei der Synthese neuer Anti-Ulkus-Mittel verwendet und bei der Entwicklung eines neuartigen 18F-markierten Radiotracers für die Hypoxie-PET-Bildgebung .

Studium der biologischen Aktivität

Die Verbindung wurde beim Studium der biologischen Aktivität verschiedener Verbindungen verwendet . So wurde sie beispielsweise bei der Untersuchung der Anti-Ulkus-Aktivität einer Reihe von Verbindungen verwendet und beim Studium der Anreicherung eines Radiotracers in Magenkrebszelllinien unter hypoxischen Bedingungen .

6. Untersuchung chemischer Einheiten von biologischem Interesse Die Verbindung wurde bei der Untersuchung chemischer Einheiten von biologischem Interesse verwendet . Sie ist Teil eines frei verfügbaren Wörterbuchs für molekulare Einheiten, das sich auf ‚kleine‘ chemische Verbindungen konzentriert .

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O5S/c1-17-2-8-20(9-3-17)33(30,31)27-14-15-32-23(27)10-12-26(13-11-23)22(29)21(28)25-16-18-4-6-19(24)7-5-18/h2-9H,10-16H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTTWSFOBIRKDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2514852.png)

![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2514853.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B2514864.png)

![3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2514867.png)

![5-Oxaspiro[3.4]octan-7-one](/img/structure/B2514870.png)

![tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate](/img/structure/B2514871.png)

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2514872.png)